molecular formula C9H9F3N2 B15203156 Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine CAS No. 944580-74-9

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine

Cat. No.: B15203156
CAS No.: 944580-74-9
M. Wt: 202.18 g/mol
InChI Key: LQVNHNDZYRLLIT-UHFFFAOYSA-N
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Description

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a compound that features a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine typically involves the reaction of cyclopropylamine with 6-trifluoromethyl-2-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The cyclopropyl group contributes to the rigidity and conformational stability of the molecule, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(6-chloropyridin-2-yl)-amine
  • Cyclopropyl-(6-methylpyridin-2-yl)-amine
  • Cyclopropyl-(6-fluoropyridin-2-yl)-amine

Uniqueness

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design and other applications where these properties are desirable .

Properties

CAS No.

944580-74-9

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

N-cyclopropyl-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-2-1-3-8(14-7)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

LQVNHNDZYRLLIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

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